molecular formula C17H14O2 B12924078 (R)-2-(Anthracen-9-yl)propanoic acid

(R)-2-(Anthracen-9-yl)propanoic acid

Cat. No.: B12924078
M. Wt: 250.29 g/mol
InChI Key: JVLRJYDOJMOUNK-LLVKDONJSA-N
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Description

®-2-(Anthracen-9-yl)propanoic acid is an organic compound featuring an anthracene moiety attached to a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Anthracen-9-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.

    Functionalization: The anthracene is functionalized to introduce a carboxylic acid group at the 9-position, forming 9-anthracenecarboxylic acid.

    Chiral Center Introduction:

Industrial Production Methods

Industrial production methods for ®-2-(Anthracen-9-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(Anthracen-9-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

®-2-(Anthracen-9-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(Anthracen-9-yl)propanoic acid involves its interaction with molecular targets and pathways. The anthracene moiety can participate in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds. These interactions influence the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenecarboxylic acid: Lacks the chiral center present in ®-2-(Anthracen-9-yl)propanoic acid.

    Anthracene-9,10-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.

    Anthracene-9-carboxaldehyde: Features an aldehyde group instead of a carboxylic acid.

Uniqueness

®-2-(Anthracen-9-yl)propanoic acid is unique due to its chiral center, which imparts specific stereochemical properties and potential enantioselective interactions. This distinguishes it from other anthracene derivatives and broadens its range of applications in asymmetric synthesis and chiral recognition.

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

(2R)-2-anthracen-9-ylpropanoic acid

InChI

InChI=1S/C17H14O2/c1-11(17(18)19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3,(H,18,19)/t11-/m1/s1

InChI Key

JVLRJYDOJMOUNK-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Origin of Product

United States

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